molecular formula C10H7FN2O5S B1461532 4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid CAS No. 1094326-63-2

4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid

Cat. No. B1461532
CAS RN: 1094326-63-2
M. Wt: 286.24 g/mol
InChI Key: ZVVBTIZMWYPPKR-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid (FDZB) is a synthetic organic compound that has been used as a research tool in a variety of different scientific fields. It is a fluorinated derivative of benzoic acid and is a member of the oxadiazole family of compounds. FDZB has been used in studies involving organic synthesis, biochemistry, and pharmacology. FDZB is a versatile compound that can be used as a starting material for the synthesis of a variety of different compounds.

Scientific Research Applications

Medicine

Compounds containing 1,3,4-oxadiazole, such as “4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid”, have been successfully used in the treatment of various diseases in humans . They have shown desirable biological activity, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Agriculture

In agriculture, 1,3,4-oxadiazole compounds can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They play a key role in the fight against diseases affecting plants .

Anticancer Activity

1,2,4-oxadiazole derivatives have exhibited significant anticancer activity when evaluated against human cancer cell lines .

Anti-inflammatory and Analgesic Properties

These compounds have also shown anti-inflammatory and analgesic properties, making them potentially useful in the treatment of conditions involving inflammation and pain .

Antimicrobial Activity

1,2,4-oxadiazole derivatives have demonstrated antimicrobial properties, which could be useful in combating various bacterial and viral infections .

Modulation of Premature Translation Termination or Nonsense-Mediated mRNA Decay

The compound “4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid” has been used for the treatment, prevention, or management of diseases ameliorated by modulation of premature translation termination or nonsense-mediated mRNA decay .

Pharmaceutical Compositions and Dosage Forms

Crystalline forms of “4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid” have been used in pharmaceutical compositions and dosage forms .

Synthesis of Complex Structures

Due to the growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are being sought . This compound could be used in the future in the synthesis of such structures .

properties

IUPAC Name

4-fluoro-3-(1,2,4-oxadiazol-3-ylmethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O5S/c11-7-2-1-6(10(14)15)3-8(7)19(16,17)4-9-12-5-18-13-9/h1-3,5H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVBTIZMWYPPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)CC2=NOC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid

CAS RN

1094326-63-2
Record name 4-fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
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4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
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4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
Reactant of Route 4
4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
Reactant of Route 5
4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid
Reactant of Route 6
4-Fluoro-3-(1,2,4-oxadiazol-3-ylmethanesulfonyl)benzoic acid

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